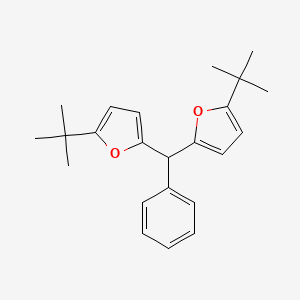

2,2'-(Phenylmethylene)bis(5-tert-butylfuran)

Description

2,2'-(Phenylmethylene)bis(5-tert-butylfuran) is a bifuran derivative featuring a phenylmethylene bridge connecting two 5-tert-butylfuran moieties.

Properties

CAS No. |

917571-14-3 |

|---|---|

Molecular Formula |

C23H28O2 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-phenylmethyl]furan |

InChI |

InChI=1S/C23H28O2/c1-22(2,3)19-14-12-17(24-19)21(16-10-8-7-9-11-16)18-13-15-20(25-18)23(4,5)6/h7-15,21H,1-6H3 |

InChI Key |

WQBPPXDTFFSCSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) typically involves the reaction of 5-tert-butylfuran with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis(5-tert-butylfuran) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the phenylmethylene bridge to a phenylmethyl group.

Substitution: Electrophilic substitution reactions can occur on the furan rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of phenylmethyl derivatives.

Substitution: Introduction of halogen, nitro, or other functional groups on the furan rings.

Scientific Research Applications

2,2’-(Phenylmethylene)bis(5-tert-butylfuran) has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its stable structure and reactivity.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 2,2’-(Phenylmethylene)bis(5-tert-butylfuran) exerts its effects involves interactions with various molecular targets. The phenylmethylene bridge and furan rings provide sites for binding and reactivity, allowing the compound to participate in various chemical and biological processes. The pathways involved include electron transfer, radical formation, and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) and related compounds:

Structural and Functional Analysis

- Substituent Effects: The tert-butyl groups in 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) provide greater steric hindrance than the methyl groups in 2,2'-(2-Furylmethylene)bis(5-methylfuran) . This likely improves thermal stability but reduces solubility in polar solvents.

- Molecular Weight and Applications: The higher molecular weight (~362.5 g/mol) of the target compound compared to 2,2'-(2-Furylmethylene)bis(5-methylfuran) (242.27 g/mol) suggests differences in volatility and compatibility with polymer matrices . Phenolic analogs like 4,4’-methylene-bis-(2,6-di-tert-butylphenol) are established antioxidants, implying that the target compound may share stabilization mechanisms but with furan-based reactivity .

- Synthetic Pathways: Mannich-type reactions, as described in , are plausible routes for synthesizing phenylmethylene-bridged compounds.

Biological Activity

2,2'-(Phenylmethylene)bis(5-tert-butylfuran) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

- Molecular Formula : C25H30O4

- Molecular Weight : 402.51 g/mol

- CAS Number : 917571-14-3

Biological Activity Overview

The biological activity of 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) has been studied in various contexts, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Below are the key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. For instance, derivatives of furan have been shown to inhibit bacterial growth by interfering with quorum sensing mechanisms, which are critical for bacterial communication and virulence expression .

Anti-inflammatory Effects

Studies have demonstrated that furanone derivatives can modulate inflammatory responses. The compound's structure allows it to act on various signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines .

Anticancer Properties

Several studies have highlighted the anticancer potential of furan derivatives. For example, 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

The mechanisms through which 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) exerts its biological effects are multifaceted:

- Quorum Sensing Inhibition : The compound may disrupt bacterial communication systems, leading to decreased virulence in pathogenic bacteria.

- Caspase Activation : In cancer cells, it promotes apoptosis via caspase activation, which is essential for programmed cell death.

- Cytokine Modulation : It can reduce levels of inflammatory cytokines by inhibiting specific signaling pathways involved in inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives demonstrated that 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the efficacy against common pathogens like Staphylococcus aureus and Escherichia coli, showing inhibition zones that indicated effective antimicrobial action .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with 2,2'-(Phenylmethylene)bis(5-tert-butylfuran) resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The results suggested that the compound effectively mitigated inflammatory responses .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.